molecular formula C12H17NO2S B2585096 Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate CAS No. 10413-33-9

Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate

Cat. No.: B2585096
CAS No.: 10413-33-9
M. Wt: 239.33
InChI Key: GOUVICCLXVZKIE-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiophene family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate, can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of thiols or thioethers.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like bromine (Br2) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Methyl 2-amino-4-cyclohexylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and properties compared to other thiophene derivatives.

Properties

IUPAC Name

methyl 2-amino-4-cyclohexylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-15-12(14)10-9(7-16-11(10)13)8-5-3-2-4-6-8/h7-8H,2-6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUVICCLXVZKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10413-33-9
Record name methyl 2-amino-4-cyclohexylthiophene-3-carboxylate
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